N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSQJWFVAZWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18BrN3O3
- Molecular Weight : 356.21 g/mol
- CAS Number : Not specified in available literature.
The compound features a bromophenyl group attached to a dioxopiperazine moiety, which is significant for its biological interactions. The presence of the bromine atom may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can lead to:
- Antitumor Activity : Research indicates that derivatives of dioxopiperazine compounds often exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens, which could be explored further for therapeutic applications in infectious diseases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Dose-dependent cytotoxic effects |
Case Studies
-
Antitumor Studies :
- A study conducted on various dioxopiperazine derivatives demonstrated that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
-
Antimicrobial Activity :
- In vitro tests revealed that this compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an antimicrobial agent.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the piperazine ring and substitution patterns on the bromophenyl group have been explored to improve efficacy and reduce toxicity.
Toxicological Assessments
Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate low acute toxicity in animal models, but further investigations are necessary to establish chronic toxicity and potential side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thioacetamide Analogs with Triazinoindole Cores
Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and its brominated derivative (27) share the N-(4-bromophenyl)acetamide backbone but replace the dioxopiperazine group with a triazinoindole-thioether moiety. These analogs exhibit high purity (>95%) and are designed for protein-targeted hit identification. However, their bioactivity profiles remain unspecified, limiting direct pharmacological comparisons .
Pyridazinone-Based FPR Modulators
Pyridazin-3(2H)-one derivatives like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, activating calcium mobilization and chemotaxis in neutrophils. In contrast, the target compound’s dioxopiperazine group may confer distinct receptor interaction dynamics due to its larger, more polar structure .
Thiazole Derivatives with Varied Substituents
Compounds such as N-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e) and N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) feature thiazole rings substituted with aromatic groups. These exhibit moderate yields (15–21%) and were evaluated for FPR activity, though specific data are unavailable. The target compound’s dioxopiperazine may offer improved solubility over the nitro/methoxy-substituted thiazoles .
Enzyme Inhibitors with Benzothiazine Cores
N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i) is a dual α-glucosidase and α-amylase inhibitor (IC₅₀ values in µM range). Molecular docking studies reveal non-competitive binding to α-glucosidase, contrasting with the target compound’s unexplored enzyme interactions.
Crystallographic and Conformational Comparisons
Crystal structures of simpler analogs like N-(4-bromophenyl)acetamide show bond lengths (C1–C2: 1.501 Å, N1–C2: 1.347 Å) and dihedral angles between aromatic rings (66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide). The target compound’s dioxopiperazine likely introduces torsional strain, altering packing efficiency and hydrogen-bonding networks compared to planar thiazole or pyridazinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
